molecular formula C18H14ClN3O4 B12025214 Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 341977-46-6

Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12025214
CAS No.: 341977-46-6
M. Wt: 371.8 g/mol
InChI Key: NTJNBJOMSPMREB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form 2-(2-chlorobenzoyl)hydrazine. This intermediate is then reacted with isatin to form 3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindoline. Finally, this compound is esterified with methyl bromoacetate to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with enzymes or proteins, potentially inhibiting their activity. The chlorobenzoyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-(2-benzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Similar structure but lacks the chlorine atom.

    Methyl 2-(3-(2-(2-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in Methyl 2-(3-(2-(2-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate makes it unique, as it can participate in specific interactions that other halogen atoms might not. This can affect its reactivity and binding properties, making it a valuable compound for targeted research .

Properties

CAS No.

341977-46-6

Molecular Formula

C18H14ClN3O4

Molecular Weight

371.8 g/mol

IUPAC Name

methyl 2-[3-[(2-chlorobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C18H14ClN3O4/c1-26-15(23)10-22-14-9-5-3-7-12(14)16(18(22)25)20-21-17(24)11-6-2-4-8-13(11)19/h2-9,25H,10H2,1H3

InChI Key

NTJNBJOMSPMREB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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